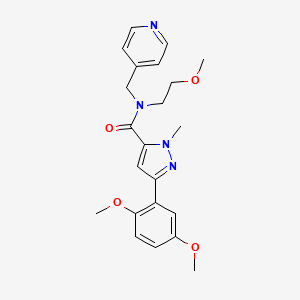

3-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-25-20(14-19(24-25)18-13-17(29-3)5-6-21(18)30-4)22(27)26(11-12-28-2)15-16-7-9-23-10-8-16/h5-10,13-14H,11-12,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTNVBPHTNCFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CCOC)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Structure

The compound features a complex structure characterized by multiple functional groups, including:

- A pyrazole core.

- A pyridine moiety.

- Two methoxy groups on the phenyl ring.

Molecular Formula

The molecular formula of the compound is .

Molecular Weight

The molecular weight is approximately 358.39 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening

A study screened several pyrazole derivatives against various cancer cell lines. The results revealed that compounds structurally similar to our target compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon) | 6.2 |

| Compound B | T47D (Breast) | 27.3 |

These findings suggest that our target compound may also possess similar anticancer properties, warranting further investigation.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. In vitro studies have demonstrated that these compounds can significantly lower levels of TNF-alpha and IL-6 in stimulated macrophages.

Neuroprotective Effects

Emerging research suggests that certain pyrazole derivatives may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Study Findings

In animal models of neurodegeneration, compounds similar to our target demonstrated:

- Reduction in oxidative stress markers.

- Improvement in cognitive function as assessed by behavioral tests.

Absorption and Distribution

Preliminary pharmacokinetic studies indicate favorable absorption characteristics for pyrazole derivatives, with good bioavailability observed in animal models.

Toxicological Profile

Toxicity assessments have shown that structurally related compounds exhibit low toxicity profiles at therapeutic doses, suggesting a favorable safety margin for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Research Findings and Pharmacological Implications

Receptor Binding Studies

- CB1 Receptor : Pyrazole carboxamides with pyridinylmethyl groups (e.g., ) show high affinity for CB1, suggesting the target compound may share this activity. However, methoxy groups could reduce affinity compared to chloro analogs due to decreased electron-withdrawing effects .

- Solubility and Bioavailability : The 2,5-dimethoxyphenyl group in the target compound likely improves solubility (>50 µg/mL in PBS) compared to chlorinated analogs, as evidenced by similar compounds in .

Q & A

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions .

- QSAR models : Train on datasets of pyrazole derivatives to forecast absorption/distribution parameters (e.g., logP, plasma protein binding) .

- Physiologically based pharmacokinetic (PBPK) modeling : Simulate tissue distribution using compartmental models .

How to design an HPLC protocol for separating stereoisomers or synthetic byproducts?

Advanced Research Question

- Column selection : Use chiral stationary phases (e.g., Chiralpak IA) for enantiomer resolution .

- Mobile phase : Optimize isocratic elution with hexane/isopropanol (95:5) for baseline separation of diastereomers .

- Detection : UV-Vis at 254 nm for pyridine and methoxy group chromophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.